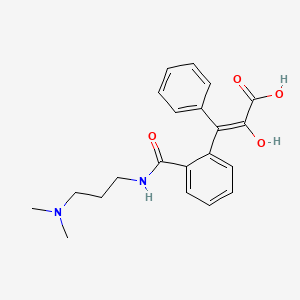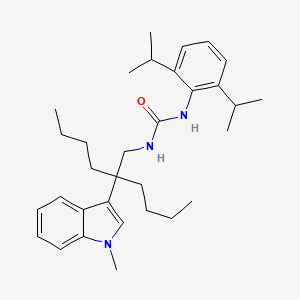
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both aromatic and aliphatic components, suggests potential for a wide range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Preparation of the Isocyanate Intermediate: This step involves the reaction of 2,6-bis(1-methylethyl)phenyl isocyanate with a suitable reagent under controlled conditions.
Reaction with the Amine: The isocyanate intermediate is then reacted with 2-butyl-2-(1-methyl-1H-indol-3-yl)hexylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” can undergo various chemical reactions, including:
Oxidation: The aromatic and aliphatic components may be susceptible to oxidation under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents to modify its functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is particularly interesting for its biological activity.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. Urea derivatives are known for their applications in drug development, particularly as anticancer or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Urea, N-(2,6-diethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
Uniqueness
The uniqueness of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” lies in its specific substitution pattern on the aromatic rings and the presence of the indole moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
145131-34-6 |
|---|---|
Formule moléculaire |
C32H47N3O |
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
1-[2-butyl-2-(1-methylindol-3-yl)hexyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C32H47N3O/c1-8-10-19-32(20-11-9-2,28-21-35(7)29-18-13-12-15-27(28)29)22-33-31(36)34-30-25(23(3)4)16-14-17-26(30)24(5)6/h12-18,21,23-24H,8-11,19-20,22H2,1-7H3,(H2,33,34,36) |
Clé InChI |
JGRKFWYDBAQUSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


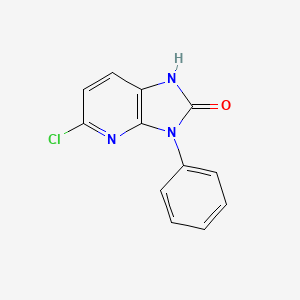

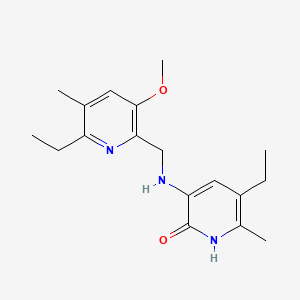

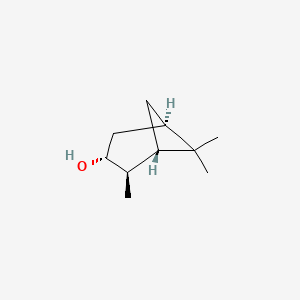
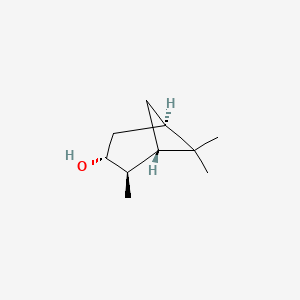
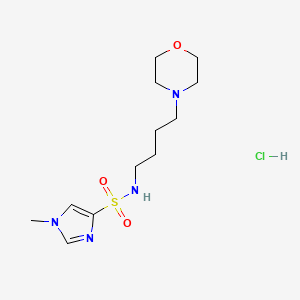
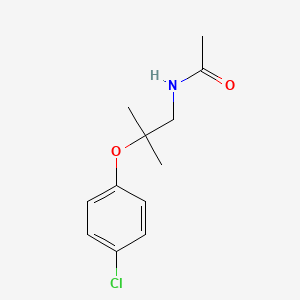
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)
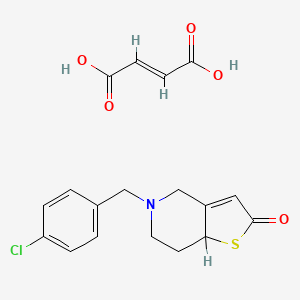
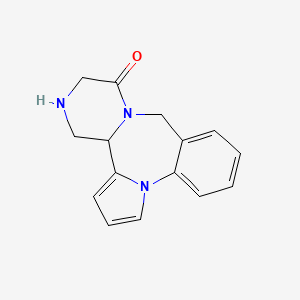

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)
